4-Hydroxybenzoylglycylarginine
Description
4-Hydroxybenzoylglycylarginine is a synthetic peptide derivative combining a 4-hydroxybenzoic acid moiety with a glycylarginine dipeptide chain. This hybrid structure may confer unique physicochemical and pharmacological properties compared to simpler benzoic acid derivatives.
Properties
CAS No. |
106131-91-3 |
|---|---|
Molecular Formula |
C15H21N5O5 |
Molecular Weight |
351.36 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C15H21N5O5/c16-15(17)18-7-1-2-11(14(24)25)20-12(22)8-19-13(23)9-3-5-10(21)6-4-9/h3-6,11,21H,1-2,7-8H2,(H,19,23)(H,20,22)(H,24,25)(H4,16,17,18)/t11-/m0/s1 |
InChI Key |
KWGURUHJWXXKEQ-NSHDSACASA-N |
SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)O |
Other CAS No. |
106131-91-3 |
Synonyms |
4-hydroxy-Bz-Gly-L-Arg 4-hydroxybenzoylglycine-arginine 4-hydroxybenzoylglycylarginine pHHA |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences among 4-hydroxybenzoic acid derivatives and related arginine-containing compounds:
*Calculated based on structural analogs.
Key Observations:
- Functional Groups: this compound shares the 4-hydroxybenzoic acid core with all listed derivatives but distinguishes itself via peptide linkages (glycine and arginine).
- Molecular Weight: The addition of arginine significantly increases molecular weight (~392 vs.
Pharmacological and Toxicological Profiles
4-Hydroxybenzoic Acid Derivatives:
- 4-Hydroxybenzoic acid : Classified as a "benzoic acid derivative" under organic compounds, it lacks significant toxicity in acute studies but is restricted to R&D due to insufficient toxicological data for human use .
- No thorough toxicological studies are reported .
Arginine-Containing Analogs:
- N-a-benzoyl-L-arginine derivatives : These are commonly used as substrates for proteolytic enzymes (e.g., trypsin). Their cleavage specificity highlights the role of arginine’s guanidine group in enzyme recognition .
- This compound : Hypothetically, the glycylarginine chain could enhance binding to serine proteases or receptors, similar to other arginine-peptide conjugates. However, safety data are absent, necessitating caution in application.
Analytical and Stability Considerations
- Chromatographic Behavior : N-a-benzoyl-L-arginine analogs are analyzed via reverse-phase HPLC, suggesting that this compound may require similar methods for purity assessment .
- Stability : The ester and amide bonds in peptide derivatives are prone to hydrolysis under extreme pH or enzymatic conditions, unlike the more stable 4-hydroxybenzoic acid .
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